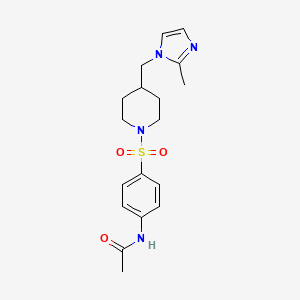
5-Ethyl-3,3-dimethylpiperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3,3-dimethylpiperazine-2,6-dione, also known as Etazolate, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that has been extensively studied for its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Condensation Reactions : 5-Ethyl-3,3-dimethylpiperazine-2,6-dione has been used in condensation reactions with aldehydes, leading to the synthesis of compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. This process involves derivatives of 2-methyl-3-phenylserine, with discussions on reaction mechanisms and stereochemistry (Gallina & Liberatori, 1974).
Synthesis of Diarylidenepiperazine Diones : The molecule has been used in the one-pot synthesis of compounds like 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, utilizing sarcosine anhydride and 5-bromoindole. This has implications in the development of derivatives characterized by NMR and mass spectrometry (Crooke et al., 2009).
Stereochemistry in Synthesis : Studies have explored the synthesis of isomers of 1,4-dimethyl and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, highlighting the importance of stereochemistry in these processes (Marcuccio & Elix, 1985).
Catalytic and Biochemical Applications
Asymmetric Hydrogenation : The molecule has been a substrate in Ir-catalyzed double asymmetric hydrogenation, providing an approach to synthesize chiral 3,6-disubstituted-2,5-diketopiperazines. This process is significant for its high yields and excellent enantioselectivity, contributing to the construction of cyclic dipeptides (Ge et al., 2019).
Anticonvulsant Agent Synthesis : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for anticonvulsant activities. This includes the design and study of 3,5-diarylpiperidin-2,6-diones from ethyl 2-arylacetates, formaldehyde, and ammonia/aliphatic/aromatic amines (Babu et al., 2012).
Sulfenylation Reactions : Research into the sulfenylation of substituted imines like N-methyl-3,3-dimethylpyrrolidine-2,5-dione has provided insights into the reaction conditions and product distribution when compared to closely related compounds, including 5-Ethyl-3,3-dimethylpiperazine-2,6-dione (Seitz & Needham, 1983).
Propiedades
IUPAC Name |
5-ethyl-3,3-dimethylpiperazine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4-5-6(11)9-7(12)8(2,3)10-5/h5,10H,4H2,1-3H3,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVSHRRUDMKHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)C(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)




![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)
